![molecular formula C8H7NO B024747 3-Methylfuro[3,2-b]pyridine CAS No. 107096-11-7](/img/structure/B24747.png)
3-Methylfuro[3,2-b]pyridine
Overview
Description
3-Methylfuro[3,2-b]pyridine: is a heterocyclic compound with the molecular formula C8H7NO. It consists of a furan ring fused to a pyridine ring, with a methyl group attached to the third position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with 7-chloro-6-nitrofuro[3,2-b]pyridine as the starting material. The synthesis involves nucleophilic substitution, followed by palladium on carbon reduction and cyclization reactions . The reaction conditions are generally mild, and the process yields high-purity products suitable for further applications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon and hydrogen gas are often used for reduction reactions.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Methylfuro[3,2-b]pyridine serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential as candidates for drug discovery, particularly in the development of therapeutic agents targeting inflammation and cancer. Research indicates that compounds derived from this scaffold may exhibit anti-inflammatory and anticancer properties, making them valuable in pharmaceutical applications .
Mechanism of Action
The biological activity of this compound derivatives is often linked to their ability to interact with specific molecular targets. For instance, some studies suggest that these compounds may inhibit enzymes involved in leukotriene biosynthesis, which is crucial for inflammatory responses . Understanding these interactions can facilitate the design of more effective drugs with fewer side effects.
Biological Research
Antimicrobial Properties
Research has indicated that this compound may possess antimicrobial properties. Its structural features allow for interactions with bacterial targets, potentially leading to the development of new antibiotics . Preliminary studies have shown activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Interaction Studies
Ongoing research is focused on elucidating the binding affinities of this compound derivatives with biological targets such as enzymes and receptors. These studies are essential for understanding the compound's mechanism of action and its potential therapeutic uses .
Materials Science
Organic Electronics
The unique photophysical properties of heterocyclic compounds like this compound make them suitable for applications in organic electronics. Research into their use in light-emitting devices and organic semiconductors is ongoing . The ability to modify the electronic properties through structural variations opens up possibilities for innovative material designs.
Polymer Development
In addition to electronic applications, derivatives of this compound are being explored for use in developing new materials with specific properties. This includes polymers and coatings that can provide enhanced performance in various industrial applications .
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of a derivative of this compound found that it inhibited cell proliferation in several cancer cell lines. The compound was shown to induce apoptosis through the modulation of specific signaling pathways related to cell survival .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing various derivatives of this compound and evaluating their antimicrobial activity against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Methylfuro[3,2-b]pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-c]pyridine
- Furo[2,3-c]pyridine
- Pyrrolo[2,3-b]pyridine
- Thiazolopyridine
- Triazolopyridine
- Oxadiazolopyridine
Comparison: 3-Methylfuro[3,2-b]pyridine is unique due to the presence of a methyl group at the third position of the furan ring, which can influence its reactivity and interaction with other molecules. Compared to other furopyridines, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in drug design and materials science .
Biological Activity
3-Methylfuro[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
This compound consists of a fused furan and pyridine ring system. The unique arrangement of these rings contributes to its reactivity and interaction with biological targets. The compound is often synthesized through various methods, including the reaction of 3-bromofuran with 2-pyridinylamine, allowing for the exploration of its derivatives and their biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can inhibit protein kinases involved in cancer cell proliferation, leading to potential anticancer effects. Its mechanism includes:
- Binding Affinity : Studies have shown that this compound binds to various proteins, modulating their activity and affecting signaling pathways crucial for cell growth and survival.
- Inhibition of Kinases : The compound has demonstrated the ability to inhibit specific kinases, which are pivotal in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
Anticancer Properties
Research has highlighted the potential of this compound as an antitumor agent. Notable findings include:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound inhibit the growth of various cancer cell lines, including breast cancer models such as MDA-MB-231 and MDA-MB-468. For instance, a derivative demonstrated a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating significant anticancer activity .
Compound | Cell Line | GI50 Concentration (μM) | Effect |
---|---|---|---|
This compound derivative | MDA-MB-231 | 13 | Decreased cell proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary data suggest that it may possess antibacterial and antifungal properties due to its structural characteristics that are common among bioactive compounds containing furan and pyridine rings.
Case Studies
- Antitumor Activity Evaluation : A study evaluated the effects of a novel derivative of this compound on triple-negative breast cancer cells. The results indicated significant growth inhibition with minimal toxicity to non-tumorigenic cells, suggesting a favorable therapeutic index for further development .
- Mechanistic Insights : Another investigation focused on the binding interactions between this compound and specific kinases involved in metabolic pathways. This study provided insights into how modifications in the compound's structure could enhance its efficacy against cancer targets while reducing off-target effects.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Scaffold for Drug Development : Its unique structure may serve as a scaffold for designing new kinase inhibitors or other therapeutic agents targeting various diseases.
- Exploration of Derivatives : Further studies on derivatives could reveal compounds with enhanced potency and selectivity against specific cancer types or microbial strains.
Properties
IUPAC Name |
3-methylfuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAEGCLBQIRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577825 | |
Record name | 3-Methylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-11-7 | |
Record name | 3-Methylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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